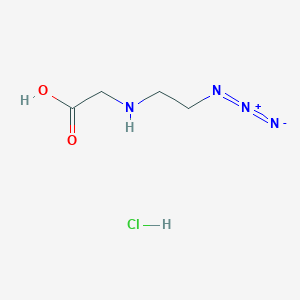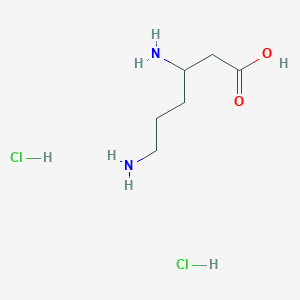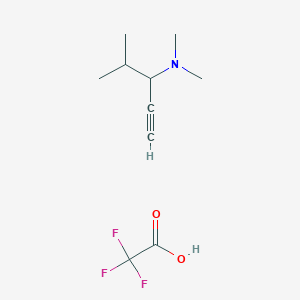
2-(2-Azidoethylamino)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules typically involves multiple steps, each requiring specific reagents and conditions . Without specific information on “2-(2-Azidoethylamino)acetic acid;hydrochloride”, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data or a known structure for “2-(2-Azidoethylamino)acetic acid;hydrochloride”, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Azidoethylamino)acetic acid;hydrochloride” would depend on its molecular structure and the conditions under which the reactions are carried out. Typically, azido groups can participate in click reactions, and amino acids can undergo various transformations, including peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s molecular structure .Aplicaciones Científicas De Investigación
Polymer Science and Thermoresponsivity
A study by Narumi et al. (2008) describes the use of an azido group-containing compound as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide. This process yields polymers end-functionalized with azido groups, which can then undergo 'click' reactions to modify the polymer end-groups, altering their Lower Critical Solution Temperature (LCST) and thus controlling the thermoresponsivity of the polymers. This technique offers a versatile method for adjusting the thermoresponsive behavior of polymers for various applications, including drug delivery systems and smart materials (Narumi et al., 2008).
Antibiotic Synthesis
Woulfe and Miller (1985) reported on the synthesis of a new class of heteroatom-activated beta-lactam antibiotics featuring substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. Their work demonstrates the potential of azidoethylamino acetic acid derivatives in the development of novel antibiotics, particularly those with significant activity against Gram-negative bacteria, showcasing the importance of azide-functionalized compounds in medicinal chemistry (Woulfe & Miller, 1985).
Organic Acid Utilization in Oil and Gas Operations
Alhamad et al. (2020) explore the use of organic acids, including acetic acid, in acidizing operations for enhancing oil and gas extraction from carbonate and sandstone formations. Their intensive review underscores the role of weaker, less corrosive acids as alternatives to hydrochloric acid (HCl), highlighting organic acids' advantages in reducing corrosion rates, avoiding sludging, and improving penetration in high-temperature operations. This research signifies the broader application spectrum of organic acids in the petroleum industry for improving production efficiency and mitigating operational risks (Alhamad et al., 2020).
Synthesis and Utilization in Continuous Flow Chemistry
Gutmann et al. (2012) detail the safe generation and utilization of hydrazoic acid (HN3) in a continuous flow reactor for synthesizing 5-substituted-1H-tetrazoles and preparing N-(2-azidoethyl)acylamides. Their work showcases the efficient and safe use of hazardous chemicals in modern synthetic chemistry, highlighting the application of azido compounds in generating valuable chemical products with high yield and in a controlled environment, thus contributing to the advancement of green chemistry practices (Gutmann et al., 2012).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of “2-(2-Azidoethylamino)acetic acid;hydrochloride”, it’s difficult to provide a mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-azidoethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-8-7-2-1-6-3-4(9)10;/h6H,1-3H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTYXYTWIQRIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethylamino)acetic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2709633.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2709634.png)



![1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2709638.png)


![Tert-butyl 4-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2709643.png)
![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2709645.png)



